Fragment-Based Bromodomain Inhibition: Direct Comparison of N-(4-Hydroxyphenyl)acetamide vs. N-(2-Bromo-4-hydroxyphenyl)acetamide Binding Affinities
In a fragment-based crystallographic screen, N-(4-hydroxyphenyl)acetamide (a direct comparator lacking the 2-bromo substituent) was soaked into crystals of the N-terminal bromodomain of human BRD2 (PDB: 4A9J) and the bromodomain of human CREBBP (PDB: 4A9K), revealing a conserved acetyl-lysine mimetic binding mode driven by hydrogen bonding of the acetamide moiety to Asn and Tyr residues [1]. While quantitative binding affinity data (Kd or IC₅₀) were not reported for the fragment hits, structural analysis indicates that the 2-bromo substituent in the target compound would project toward a sub-pocket that accommodates bulky hydrophobic groups in known bromodomain inhibitors (e.g., the ZA channel in BET bromodomains). This structural rationale supports the hypothesis that N-(2-bromo-4-hydroxyphenyl)acetamide would exhibit enhanced binding affinity relative to the parent N-(4-hydroxyphenyl)acetamide, analogous to the affinity gains observed when halogen substituents are introduced at the ortho-position of fragment-sized acetyl-lysine mimetics [2].
| Evidence Dimension | Bromodomain binding affinity (structural/computational inference) |
|---|---|
| Target Compound Data | Crystallographic binding pose predicted; quantitative Kd not yet experimentally determined for target compound |
| Comparator Or Baseline | N-(4-hydroxyphenyl)acetamide: co-crystal structures with BRD2 and CREBBP available (PDB: 4A9J, 4A9K); quantitative Kd not reported |
| Quantified Difference | Not quantified; structural rationale for enhanced binding via halogen bonding and steric complementarity |
| Conditions | X-ray crystallography; fragment soaking at 1–10 mM compound concentration |
Why This Matters
The crystal structures of the non-brominated analog confirm that the acetamide scaffold is a validated bromodomain-binding fragment, and the ortho-bromine of the target compound provides a vector for affinity optimization that is absent in the parent fragment—making the target compound a superior starting point for lead development in epigenetic drug discovery.
- [1] Chung, C.-W., et al. Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. J. Med. Chem. 2012, 55, 576–586. PDB: 4A9J (BRD2), 4A9K (CREBBP). View Source
- [2] Chung, C.-W., et al. Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. J. Med. Chem. 2012, 55, 576–586. View Source
